molecular formula C17H22N2O3S B12680921 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate CAS No. 199172-90-2

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate

Cat. No.: B12680921
CAS No.: 199172-90-2
M. Wt: 334.4 g/mol
InChI Key: YPAXAZDJQXLUEV-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused with a propyl chain and a cyclohexylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazoles .

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, inhibiting their activity. This inhibition can occur through binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate is unique due to its combination of a benzothiazole ring with a propyl chain and a cyclohexylcarbamate group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

CAS No.

199172-90-2

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-cyclohexylcarbamate

InChI

InChI=1S/C17H22N2O3S/c20-16-14-9-4-5-10-15(14)23-19(16)11-6-12-22-17(21)18-13-7-2-1-3-8-13/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,21)

InChI Key

YPAXAZDJQXLUEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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